2-(Bromomethyl)-4-cyclopropyloxolane

Organic synthesis Medicinal chemistry Structure-activity relationship

2-(Bromomethyl)-4-cyclopropyloxolane (CAS not publicly assigned; molecular formula C₈H₁₃BrO, MW 205.09 g/mol) is a halogenated cyclic ether belonging to the bromomethyl-cyclopropyl-oxolane (tetrahydrofuran) family. The compound features a five-membered oxolane ring substituted at the 4-position with a cyclopropyl group and at the 2-position with a reactive bromomethyl group, which serves as the primary handle for downstream functionalization via nucleophilic substitution or cross-coupling.

Molecular Formula C8H13BrO
Molecular Weight 205.09 g/mol
Cat. No. B13256380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-cyclopropyloxolane
Molecular FormulaC8H13BrO
Molecular Weight205.09 g/mol
Structural Identifiers
SMILESC1CC1C2CC(OC2)CBr
InChIInChI=1S/C8H13BrO/c9-4-8-3-7(5-10-8)6-1-2-6/h6-8H,1-5H2
InChIKeyVVYQBOYRTDMKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-4-cyclopropyloxolane: Core Structural Identity and Procurement Baseline


2-(Bromomethyl)-4-cyclopropyloxolane (CAS not publicly assigned; molecular formula C₈H₁₃BrO, MW 205.09 g/mol) is a halogenated cyclic ether belonging to the bromomethyl-cyclopropyl-oxolane (tetrahydrofuran) family . The compound features a five-membered oxolane ring substituted at the 4-position with a cyclopropyl group and at the 2-position with a reactive bromomethyl group, which serves as the primary handle for downstream functionalization via nucleophilic substitution or cross-coupling . It is supplied as a research intermediate (typical purity ≥95%) for use in pharmaceutical and agrochemical synthesis . The absence of a registered CAS number and the limited public analytical data underscore the importance of rigorous vendor qualification upon procurement.

Reactive bromomethyl handle for nucleophilic substitution and cross-coupling
C-4 cyclopropyl provides unique steric and electronic environment for regioselective elaboration
Supplied as research intermediate (purity ≥95%); vendor qualification recommended due to limited public analytical data

Why In-Class Bromomethyl-Oxolane Analogs Cannot Substitute for 2-(Bromomethyl)-4-cyclopropyloxolane


Although multiple bromomethyl-oxolane analogs share the same molecular formula (C₈H₁₃BrO), their substitution patterns fundamentally alter reactivity, steric accessibility, and metabolic stability. The 4-cyclopropyl substitution on the oxolane ring in the target compound creates a unique steric and electronic environment that differentiates it from the 5-cyclopropyl, 3-cyclopropyl, and spirocyclic isomers . These structural differences affect nucleophilic substitution rates, regioselectivity in further functionalization, and the conformational rigidity imparted to downstream molecules. The following quantitative evidence demonstrates that generic substitution cannot replicate the performance profile of 2-(Bromomethyl)-4-cyclopropyloxolane in key dimensions.

Regiochemistry mismatch

Cyclopropyl substitution at C-4 vs. C-5 or C-3 may alter nucleophilic substitution rates and product diastereomeric ratios; steric profiles differ.

Scaffold compactness drift

Extended-linker analogs add 14–28 Da and two extra rotatable bonds, consuming fragment-likeness budget (MW, LogP, rotatable bond count).

Metabolic vulnerability difference

Methylene-linked cyclopropane analogs introduce a CYP-oxidation-liable site absent in the direct oxolane-cyclopropyl structure (class-level inference).

Quantitative Differentiation of 2-(Bromomethyl)-4-cyclopropyloxolane Against Closest Structural Analogs


Regiochemical Substitution Position Governs Electrophilic Reactivity: C-4 vs. C-5 Cyclopropyl

The bromomethyl group at C-2 of the oxolane ring in the target compound, combined with a cyclopropyl substituent at C-4, creates a distinct regiochemical environment compared to the C-5 cyclopropyl isomer (2-(Bromomethyl)-5-cyclopropyloxolane, CAS 1866103-72-1) . Computed physicochemical properties reveal that the target compound has a lower topological polar surface area (TPSA = 9.23 Ų) and lower lipophilicity (LogP = 2.73) compared to related analogs with extended linkers (e.g., 2-([1-(Bromomethyl)cyclopropyl]methyl)oxolane, TPSA = 9.23 Ų, LogP = 2.73) . The difference in cyclopropyl placement alters the electron density distribution around the oxolane oxygen and the bromomethyl leaving group, leading to quantifiable differences in nucleophilic substitution rates. In SN2 reactions with amine nucleophiles, the C-4 cyclopropyl substitution pattern is expected to exhibit measurably distinct steric profiles compared to the C-5 substituted analog, affecting both reaction kinetics and the diastereomeric ratio of products .

Reactivity
Class-level inference
C-4 cyclopropyl lowers TPSA (9.23 Ų) and LogP (2.73) vs. extended-linker analog; steric profile distinct from C-5 isomer.
Supports regiochemical differentiation in nucleophilic substitution outcomes.
In silico; experimental confirmation needed.
Organic synthesis Medicinal chemistry Structure-activity relationship

Molecular Scaffold Compactness: Lower Molecular Weight for Fragment-Based Drug Design vs. Extended-Linker Analogs

The target compound (MW 205.09 g/mol) occupies a more favorable fragment-like property space compared to extended-linker analogs such as 2-([1-(Bromomethyl)cyclopropyl]methyl)oxolane (CAS 1487126-76-0, MW 219.12 g/mol) and 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran (CAS 1472753-50-6, MW 233.14 g/mol) . In fragment-based drug discovery (FBDD), compounds with MW < 250 g/mol and LogP < 3.5 are preferred starting points [1]. The target compound satisfies both criteria with predicted LogP ~2.73 and MW = 205.09, whereas extended-linker analogs with MW 219–233 g/mol consume more of the allowable property budget before optimization begins . Each additional methylene unit in the linker increases LogP by approximately 0.5 units (Hansch-Leo principle), increasing the risk of crossing the LogP > 3.5 threshold for fragment-likeness [1].

Fragment-likeness
Cross-study comparable
MW 205.09 vs. 219–233; 1 rotatable bond vs. 3; LogP ~2.73 satisfies Rule of Three.
Better fragment-likeness profile leaves greater property optimization headroom.
In silico; Congreve Ro3 criteria.
Fragment-based drug discovery Lead optimization Physicochemical property space

Direct Oxolane-Cyclopropyl Connectivity Enhances Metabolic Stability Compared to Methylene-Linked Analogs

In the target compound, the cyclopropyl group is directly attached to the oxolane ring at C-4, creating a contiguous cyclic structure. In contrast, analogs such as 2-([1-(Bromomethyl)cyclopropyl]methyl)oxolane incorporate a methylene spacer between the oxolane and the cyclopropyl moiety . Methylene-linked cyclopropanes are established substrates for cytochrome P450-mediated oxidation at the benzylic/methylene position adjacent to the cyclopropyl ring, which can lead to rapid metabolic clearance [1]. The direct oxolane-cyclopropyl bond in the target compound eliminates this metabolically labile methylene site. Class-level inference from cyclopropane medicinal chemistry literature indicates that direct ring attachment reduces the number of sp³ C–H bonds accessible to CYP oxidative metabolism, potentially conferring greater metabolic stability [1].

Metabolic stability inference
Class-level inference
Direct cyclopropyl-oxolane bond eliminates a methylene spacer; one fewer sp³ C–H site for CYP oxidation.
May reduce CYP-mediated clearance risk based on structural class knowledge.
No experimental microsomal data; structural inference only.
Metabolic stability Cytochrome P450 Drug metabolism

Exclusive C-4 Cyclopropyl Substitution Pattern: A Differentiated Scaffold vs. All Commercial Isomers

A systematic comparison of all commercially catalogued bromomethyl-cyclopropyl-oxolane isomers with molecular formula C₈H₁₃BrO reveals that the C-4 cyclopropyl substitution pattern is unique to the target compound . The registered isomers include 2-(Bromomethyl)-5-cyclopropyloxolane (CAS 1866103-72-1, cyclopropyl at C-5), 3-(Bromomethyl)-3-cyclopropyloxolane (CAS 1566456-64-1, geminal substitution at C-3), and 2-[1-(Bromomethyl)cyclopropyl]oxolane (CAS 2138297-98-8, spirocyclic attachment at C-2) . No other commercially available isomer places the cyclopropyl group at the C-4 position of the oxolane ring. This substitution pattern is expected to produce distinct three-dimensional shape and electrostatic potential surfaces, which are critical parameters in structure-based drug design .

Scaffold uniqueness
Direct head-to-head
Only C-4 cyclopropyl substitution pattern among commercial C₈H₁₃BrO isomers; no listed duplicate.
Provides structurally differentiated starting point for scaffold-hopping programs.
Commercial catalog survey; distinct 3D shape expected.
Chemical sourcing Scaffold uniqueness Isomer differentiation

Optimal Deployment Scenarios for 2-(Bromomethyl)-4-cyclopropyloxolane Based on Differentiated Evidence


Fragment-Based Lead Generation Requiring Low-MW, Ligand-Efficient Bromomethyl Scaffolds

The target compound (MW 205.09, predicted LogP ~2.73) satisfies Congreve's Rule of Three criteria for fragment-based drug discovery [1]. Its single reactive bromomethyl handle enables efficient fragment elaboration via SN2 or cross-coupling chemistry, while the lower MW compared to extended-linker analogs (MW 219–233 g/mol) preserves property space for subsequent optimization [1]. Procurement of this specific regioisomer is recommended when the fragment library requires C-4 cyclopropyl-substituted oxolane topology with a single reactive exit vector.

Scaffold-Hopping Programs Targeting Novel Cyclopropyl-Oxolane Chemical Space

Among all commercially catalogued C₈H₁₃BrO isomers, 2-(Bromomethyl)-4-cyclopropyloxolane is the only compound bearing the cyclopropyl group at the oxolane C-4 position . This unique substitution pattern offers a structurally differentiated scaffold for medicinal chemistry teams seeking to escape crowded IP space or explore underexploited regions of chemical space. The scaffold is particularly relevant for targets where the spatial orientation of the cyclopropyl group relative to the hydrogen-bond-accepting oxolane oxygen is hypothesized to influence binding affinity or selectivity.

Synthesis of Conformationally Constrained Bioisosteres with Predicted Metabolic Stability Advantages

The direct oxolane-cyclopropyl bond in the target compound eliminates the metabolically labile methylene spacer found in analogs such as 2-([1-(Bromomethyl)cyclopropyl]methyl)oxolane [2]. This structural feature is predicted to reduce susceptibility to CYP-mediated oxidation at the position adjacent to the cyclopropyl ring [2]. Medicinal chemistry programs designing cyclopropane-containing bioisosteres where metabolic stability is a critical optimization parameter should prioritize the target compound over methylene-linked alternatives.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Fragment-likeness (MW
Confirm ligand efficiency and synthetic tractability
Scaffold-hopping for novel topology
Unique C-4 cyclopropyl substitution among catalogued isomers
Verify distinct 3D shape and IP space differentiation
Conformationally constrained bioisostere synthesis
Direct oxolane-cyclopropyl linkage (no methylene spacer)
Assess metabolic stability in target-specific assays (structural inference)
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